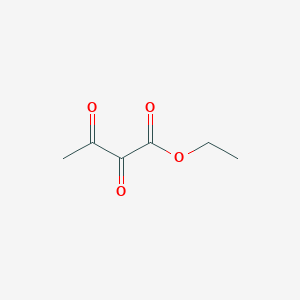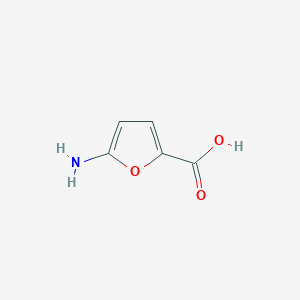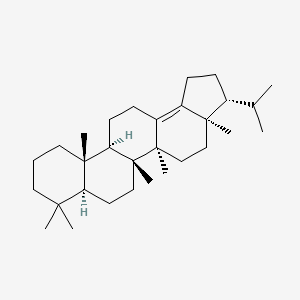
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid
説明
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, also known as CP-544439, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. It belongs to the class of compounds known as 5-HT1B receptor antagonists, which have been shown to have a range of effects on the central nervous system.
作用機序
The mechanism of action of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is related to its ability to block the 5-HT1B receptor. This receptor is involved in the regulation of serotonin levels in the brain, which in turn plays a key role in the development of various neurological disorders. By blocking the activity of this receptor, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is believed to be able to reduce the symptoms of these disorders.
Biochemical and Physiological Effects
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. One of the key effects is its ability to reduce the release of serotonin in the brain. This is believed to be responsible for its ability to reduce the symptoms of migraines. In addition, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid has also been shown to have anxiolytic effects, meaning that it is able to reduce anxiety levels in individuals.
実験室実験の利点と制限
One of the key advantages of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is its ability to selectively target the 5-HT1B receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is its relatively low potency compared to other 5-HT1B receptor antagonists. This can make it difficult to achieve the desired effects in lab experiments.
将来の方向性
There are several potential future directions for research on 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. One area of interest is its potential as a treatment for other neurological disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of the 5-HT1B receptor in the development of these disorders. Finally, there is also potential for the development of more potent and selective 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid analogs, which could have even greater therapeutic potential.
科学的研究の応用
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid has been extensively studied for its potential applications in the treatment of various neurological disorders. One of the key areas of research has been its potential as a treatment for migraine headaches. Studies have shown that 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is able to block the activity of the 5-HT1B receptor, which is believed to play a key role in the development of migraines.
特性
IUPAC Name |
1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-9-1-4-14-11(7-9)15-5-2-10(3-6-15)12(16)17/h1,4,7,10H,2-3,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFJWQIXCLWACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588471 | |
| Record name | 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid | |
CAS RN |
939986-83-1 | |
| Record name | 1-(4-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B1611615.png)







![[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1611628.png)



